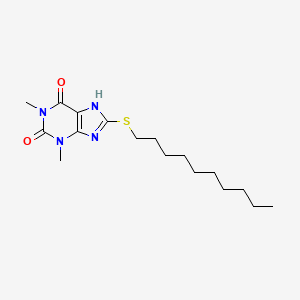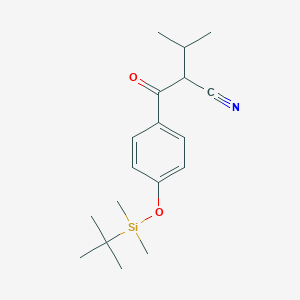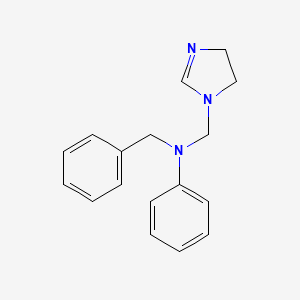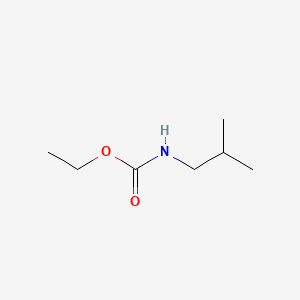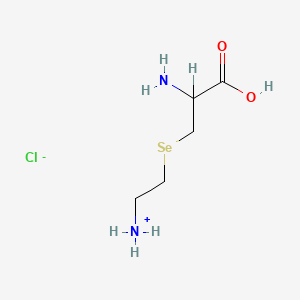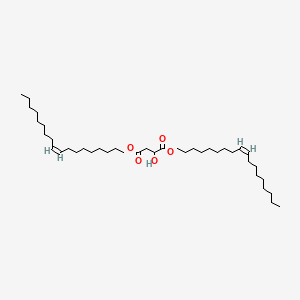
Dioleyl malate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioleyl malate is an organic compound with the molecular formula C40H72O4. It is an ester derived from malic acid and oleyl alcohol. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. This compound is particularly valued for its emollient properties, making it a common ingredient in skincare products.
准备方法
Synthetic Routes and Reaction Conditions
Dioleyl malate can be synthesized through the esterification of malic acid with oleyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The general reaction scheme is as follows:
Malic Acid+2Oleyl Alcohol→Dioleyl Malate+Water
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of enzymatic catalysts, such as lipases, has also been explored to achieve more environmentally friendly and sustainable production methods.
化学反应分析
Types of Reactions
Dioleyl malate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to malic acid and oleyl alcohol.
Oxidation: this compound can undergo oxidation reactions, particularly at the oleyl groups, leading to the formation of epoxides or other oxidized derivatives.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Transesterification: Alcohols, catalysts like sodium methoxide or lipases.
Major Products Formed
Hydrolysis: Malic acid and oleyl alcohol.
Oxidation: Epoxides, hydroxylated derivatives.
Transesterification: Various ester derivatives depending on the alcohol used.
科学研究应用
Dioleyl malate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its use in topical formulations due to its emollient properties.
Industry: Utilized in the formulation of cosmetics, lubricants, and plasticizers.
作用机制
The mechanism of action of dioleyl malate primarily involves its interaction with biological membranes. As an emollient, it helps to maintain the skin’s moisture barrier by forming a protective layer on the surface. This reduces transepidermal water loss and enhances skin hydration. In drug delivery systems, this compound can facilitate the penetration of active ingredients through the skin by modifying the lipid matrix of the stratum corneum.
相似化合物的比较
Similar Compounds
- Diisostearyl malate
- Dibutyloctyl malate
- Di-C12-13 alkyl malate
- Diethylhexyl malate
- Diisoamyl malate
- Dioctyldodecyl malate
Comparison
Dioleyl malate is unique among these compounds due to its specific esterification with oleyl alcohol, which imparts distinct physicochemical properties. Compared to diisostearyl malate, for example, this compound has a different fatty acid chain length and degree of unsaturation, affecting its melting point, viscosity, and emollient properties. This makes this compound particularly suitable for certain cosmetic formulations where a lighter, more spreadable texture is desired.
属性
CAS 编号 |
52030-95-2 |
|---|---|
分子式 |
C40H74O5 |
分子量 |
635.0 g/mol |
IUPAC 名称 |
bis[(Z)-octadec-9-enyl] 2-hydroxybutanedioate |
InChI |
InChI=1S/C40H74O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-39(42)37-38(41)40(43)45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,38,41H,3-16,21-37H2,1-2H3/b19-17-,20-18- |
InChI 键 |
MBPUYGZEDYDAHA-CLFAGFIQSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC/C=C\CCCCCCCC)O |
规范 SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCC=CCCCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






